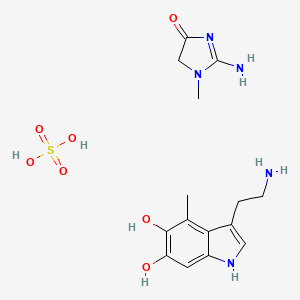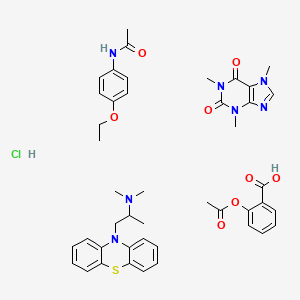
Nonyltrimethylammonium bromide
描述
Nonyltrimethylammonium bromide is a cationic surfactant with the chemical formula C₁₂H₂₈BrN and a molecular weight of 266.26 g/mol . It is commonly used in various industrial and research applications due to its surfactant properties, which allow it to alter the surface properties of liquids in which it is dissolved .
作用机制
Target of Action
Nonyltrimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is used as a biochemical reagent in life science research
Result of Action
As a biochemical reagent, it may have various effects depending on the specific context of its use .
生化分析
Biochemical Properties
Trimethylnonylammonium bromide plays a significant role in biochemical reactions as a surfactant. It interacts with various enzymes, proteins, and other biomolecules by altering their solubility and stability. For instance, it can denature proteins by disrupting hydrophobic interactions, leading to changes in protein conformation and function. This compound is also known to interact with lipid bilayers, affecting membrane fluidity and permeability .
Cellular Effects
Trimethylnonylammonium bromide influences various types of cells and cellular processes. It can affect cell signaling pathways by altering the activity of membrane-bound receptors and ion channels. Additionally, it has been shown to impact gene expression by modifying the transcriptional activity of certain genes. In terms of cellular metabolism, trimethylnonylammonium bromide can disrupt metabolic pathways by inhibiting key enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of trimethylnonylammonium bromide involves its interaction with biomolecules through electrostatic and hydrophobic forces. It can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Furthermore, trimethylnonylammonium bromide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylnonylammonium bromide can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting cytotoxic effects at higher concentrations .
Dosage Effects in Animal Models
The effects of trimethylnonylammonium bromide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Adverse effects at high doses include cellular damage, inflammation, and organ toxicity .
Metabolic Pathways
Trimethylnonylammonium bromide is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in lipid metabolism, resulting in altered lipid profiles in cells .
Transport and Distribution
Within cells and tissues, trimethylnonylammonium bromide is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its effects on protein processing and trafficking .
Subcellular Localization
The subcellular localization of trimethylnonylammonium bromide is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, such as the mitochondria and lysosomes, where it can affect their activity and function. For instance, in mitochondria, trimethylnonylammonium bromide can disrupt the electron transport chain, leading to changes in cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions
Nonyltrimethylammonium bromide can be synthesized through the quaternization of nonylamine with methyl bromide. The reaction typically involves heating nonylamine with an excess of methyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions for several hours until the formation of this compound is complete .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the quaternization reaction followed by purification steps such as crystallization or recrystallization to obtain the final product in a pure form .
化学反应分析
Types of Reactions
Nonyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions, where the bromide ion is replaced by other anions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents and moderate temperatures.
Ion-Exchange Reactions: These reactions can be carried out using ion-exchange resins or solutions containing the desired anion.
Major Products Formed
The major products formed from the substitution reactions of this compound include nonyltrimethylammonium hydroxide and other quaternary ammonium salts, depending on the nucleophile used .
科学研究应用
Nonyltrimethylammonium bromide is extensively used in scientific research due to its surfactant properties. Some of its applications include:
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a longer alkyl chain.
Dodecyltrimethylammonium bromide: Similar structure but with a dodecyl (C12) chain instead of a nonyl (C9) chain.
Uniqueness
Nonyltrimethylammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate surfactant strength and solubilization capabilities .
属性
IUPAC Name |
trimethyl(nonyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEGNMJSEROZIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35819-23-9 (Parent) | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883779 | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-11-9 | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylnonylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of glycerol to water impact the behavior of nonyltrimethylammonium bromide?
A1: Research suggests that glycerol, similar to urea, influences the behavior of this compound in aqueous solutions by altering the structure of water. [] This alteration reduces structural interactions and impacts properties like apparent molal volumes and heat capacities. [] For instance, both the transfer of the compound from water to glycerol-water mixtures and its micellization process are affected in a way comparable to the effects observed in urea-water mixtures and D2O. [] This suggests that glycerol's impact goes beyond simply changing the water structure, warranting further investigation. []
Q2: What can be learned about this compound from studying its apparent molal volumes and heat capacities in various solutions?
A2: Examining the apparent molal volumes and heat capacities of this compound in different solutions, including glycerol-water and urea-water mixtures, provides valuable insights into its behavior. [] These properties are sensitive to changes in solute-solvent interactions and can reveal how the compound interacts with its surroundings. [] Researchers use this data to understand the compound's hydration, its impact on water structure, and its tendency to self-associate (e.g., form micelles). [] Additionally, comparing these properties in different solvent systems helps to elucidate the role of co-solvents like glycerol and urea in modifying the compound's behavior. []
Q3: Can this compound be effectively quantified in complex samples?
A3: Yes, there are methods for quantifying this compound, even in complex samples like formation water. Research demonstrates the use of a simple carbon electrode for potentiometric determination of this cationic surfactant. [] This approach highlights the possibility of developing sensitive and selective analytical techniques for monitoring this compound in various matrices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















